molecular formula C23H27N5O B2457496 N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2,2-diphenylacetamide CAS No. 1207024-15-4

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2,2-diphenylacetamide

Cat. No. B2457496
CAS RN: 1207024-15-4
M. Wt: 389.503
InChI Key: FQKGTDJNKOKXSJ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms . It also contains a dimethylamino group, which is a primary amine group with two methyl groups attached to the nitrogen atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through reactions involving nucleophilic substitution or addition . For example, 4-amino-N-[2-(diethylamino)ethyl]benzamide was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as infrared spectroscopy, NMR, elemental analysis, and mass spectrometry . These techniques can provide information about the types of bonds present in the compound, the arrangement of atoms, and the presence of specific functional groups.


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the pyrimidine ring and the dimethylamino group. For example, the dimethylamino group could potentially act as a nucleophile in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the dimethylamino group could potentially make the compound basic, while the presence of the pyrimidine ring could contribute to its aromaticity .

Scientific Research Applications

properties

IUPAC Name

N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O/c1-17-16-20(28(2)3)27-23(26-17)25-15-14-24-22(29)21(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,16,21H,14-15H2,1-3H3,(H,24,29)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKGTDJNKOKXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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